molecular formula C15H15Cl B8607181 1-Chloro-4-(3-phenylpropyl)benzene CAS No. 63635-59-6

1-Chloro-4-(3-phenylpropyl)benzene

Cat. No.: B8607181
CAS No.: 63635-59-6
M. Wt: 230.73 g/mol
InChI Key: MAEZJIFMRLKKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(3-phenylpropyl)benzene, with the molecular formula C15H15Cl, is a chlorinated aromatic hydrocarbon that serves as a valuable synthetic intermediate in organic chemistry research . Compounds with this structural motif, featuring a benzene ring linked to a second aromatic ring via a chloroalkyl chain, are of significant interest in the development of more complex molecules . Its structure makes it a useful building block, particularly in nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, such as amines or alcohols, to create a range of functionalized derivatives . This reactivity is key for researchers, especially in pharmaceutical and agrochemical development, where such intermediates can be used to construct candidate molecules with potential biological activity . The compound should be handled as a hazardous chemical, with appropriate safety precautions taken to avoid skin contact, eye contact, or inhalation . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

63635-59-6

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

1-chloro-4-(3-phenylpropyl)benzene

InChI

InChI=1S/C15H15Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2

InChI Key

MAEZJIFMRLKKKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-4-(3-chloropropyl)benzene

  • Structure : Replaces the terminal phenyl group in the propyl chain with chlorine.
  • Properties : Higher polarity due to the additional chlorine, leading to increased reactivity in nucleophilic substitutions.
  • Hazards : Irritating to eyes, skin, and respiratory systems (Risk Phrases: R36/37/38) .
  • Applications : Intermediate in agrochemical synthesis.

1-Chloro-4-(2-fluoropropyl)benzene (F2)

  • Structure : Fluorine atom at the β-position of the propyl chain.
  • Spectroscopy : Distinct ¹³C NMR (δ ~90–100 ppm for C-F) and ¹⁹F NMR (δ ~-120 ppm) profiles .
  • Reactivity : Fluorine’s electronegativity enhances stability against oxidation compared to phenylpropyl analogs.

1-Chloro-4-(3-iodopropoxy)benzene

  • Structure : Propoxy linker with iodine at the terminal position.
  • Physical Properties : Higher molecular weight (296.53 g/mol) and density (1.673 g/cm³) due to iodine .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) owing to the iodine’s leaving-group capability.

Compounds with Heteroatom-Containing Substituents

Chloromethyl 4-Chlorophenyl Sulfide

  • Structure : Sulfide (-S-) bridge instead of an alkyl chain.
  • Properties : Lower melting point (21.5°C) and higher nucleophilicity at the sulfur atom .
  • Reactivity : Prone to oxidation, forming sulfoxides or sulfones.

1-Chloro-4-(2,2-dichloro-cyclopropylmethoxy)-benzene

  • Structure : Cyclopropane ring fused to a methoxy group.
  • Synthesis Complexity : Requires multi-step routes involving cyclopropanation, as detailed in LookChem’s synthetic guides .
  • Applications : Explored in materials science for strain-induced reactivity.

Functional Group Variations

1-Chloro-4-(trifluoromethyl)benzene

  • Structure : Trifluoromethyl (-CF₃) group instead of phenylpropyl.
  • Electronic Effects : Strong electron-withdrawing nature alters reaction pathways (e.g., directs electrophilic substitution meta) .
  • Toxicity : LD₅₀ data suggest higher acute toxicity compared to phenylpropyl analogs .

1-Chloro-4-((4-nitrophenoxy)methyl)benzene

  • Structure: Nitrophenoxy group attached via a methylene bridge.
  • Synthetic Challenges : Reduction of nitro groups requires specific conditions (e.g., Raney Ni over Fe/HCl or SnCl₂) for optimal yields .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting/Boiling Point Key Applications
1-Chloro-4-(3-phenylpropyl)benzene C₁₅H₁₅Cl 230.73 3-Phenylpropyl Not reported Fungicide intermediates
1-Chloro-4-(3-chloropropyl)benzene C₉H₁₀Cl₂ 189.09 3-Chloropropyl Not reported Agrochemical synthesis
1-Chloro-4-(3-iodopropoxy)benzene C₉H₁₀ClIO 296.53 3-Iodopropoxy 31°C (mp) Cross-coupling reactions
Chloromethyl 4-Chlorophenyl Sulfide C₇H₆Cl₂S 193.09 Chloromethyl sulfide 21.5°C (mp) Organic building blocks

Key Research Findings

  • Synthetic Efficiency : Phenylpropyl derivatives like this compound are synthesized via Friedel-Crafts alkylation, whereas chloropropyl analogs require decarbonylative hydrochlorination (92% yield using B(C₆F₅)₃ catalysis) .
  • Safety Profile : Chlorinated propyl chains (e.g., 3-chloropropyl) exhibit higher irritation risks compared to phenylpropyl groups .
  • Electronic Modulation: Trifluoromethyl and nitrophenoxy substituents significantly alter electronic properties, impacting applications in catalysis and drug design .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the chlorination of 3-phenylpropanol using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-phenylpropanol is replaced by chlorine. Pyridine is employed as a catalyst to neutralize HCl byproducts, enhancing reaction efficiency.

Key steps :

  • Chlorination : A mixture of 3-phenylpropanol and pyridine (mass ratio 1:0.04–0.06) is heated to 70–90°C, followed by dropwise addition of SOCl₂ (mass ratio 0.98–1.05:1 relative to alcohol).

  • Crystallization : The crude product is cooled to 25°C, inducing crystallization of unreacted catalyst.

  • Neutralization : The supernatant is treated with 15% NaOH to pH 7–7.5, separating the organic layer.

  • Distillation : Vacuum distillation at -0.098 MPa yields 1-chloro-3-phenylpropane at 97–98°C, achieving 95.2% purity and 0.02% residual alcohol.

Catalytic and Solvent Variations

Alternative chlorinating agents like sulfuryl chloride (SO₂Cl₂) or concentrated HCl with ZnCl₂/FeCl₂ catalysts are viable but require longer reaction times (6–12 hours). Pyridine’s recyclability reduces costs compared to dimethylformamide (DMF), which is less efficient for large-scale production.

Cross-Coupling Strategies for Aromatic Functionalization

Suzuki-Miyaura Coupling

The para-chloro and 3-phenylpropyl groups are introduced via palladium-catalyzed cross-coupling. For example, 4-chlorophenylboronic acid reacts with 1-chloro-3-phenylpropane in hexamethylphosphoramide (HMPA) at 120°C for 48 hours, yielding 73% of the target compound. Lithium tert-butoxide (LiOtBu) facilitates transmetallation, while the bulky HMPA solvent stabilizes intermediates.

Optimization challenges :

  • Regioselectivity : Competing ortho-substitution is minimized by steric hindrance from the 3-phenylpropyl group.

  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (10:1) removes biphenyl byproducts.

Kumada Coupling

Grignard reagents (e.g., 3-phenylpropylmagnesium bromide) couple with 4-chloroiodobenzene under nickel catalysis. This method achieves 68–72% yields but requires anhydrous conditions and elevated temperatures (80–100°C).

Intermediate-Based Synthesis

3-Phenylpropylamine as a Precursor

A patent by Lookchem details the synthesis of 3-phenylpropylamine from 1-chloro-3-phenylpropane. The process involves:

  • Gabriel Synthesis : Reaction with phthalimide salt forms 2-(3-phenylpropyl)isoindoline-1,3-diketone.

  • Hydrazinolysis : Hydrazine hydrate cleaves the phthalimide group, releasing 3-phenylpropylamine (89% yield).
    This intermediate is alkylated with 4-chlorobenzyl chloride under NaH/DMF conditions, yielding the target compound after column purification.

Friedel-Crafts Alkylation Limitations

Traditional Friedel-Crafts alkylation of chlorobenzene with 1-chloro-3-phenylpropane is ineffective due to chlorobenzene’s deactivated aromatic ring. However, using 4-methylchlorobenzene as a substrate and AlCl₃ catalysis directs the 3-phenylpropyl group para to the methyl group, followed by oxidative demethylation.

Industrial-Scale Production and Purification

Distillation and Crystallization

Large batches (>400 g) employ fractional distillation under vacuum (-0.098 MPa) to isolate the 97–98°C fraction, achieving >99.8% purity. Residual solvents like HMPA are removed via recrystallization from ethanol/water mixtures.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Reaction TimeScalability
Thionyl Chloride95.299.84–6 hoursHigh
Suzuki Coupling7398.548 hoursModerate
Kumada Coupling6897.024 hoursLow
Intermediate Route8999.512 hoursHigh

Thionyl chloride-based substitution is optimal for industrial use due to its scalability and minimal byproducts. Cross-coupling methods, while precise, are limited by reagent costs and prolonged reaction times.

Q & A

Q. How can computational models predict physicochemical properties (e.g., logP, solubility)?

  • Methodology : Develop QSPR models using descriptors like molecular weight, topological polar surface area, and octanol-water partition coefficients (logP). Validate predictions with experimental solubility measurements (shake-flask method) .

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